1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

physicochemical profiling drug-likeness ADME prediction

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride (CAS 100860‑80‑8) is a spirocyclic carbonyl chloride comprising a cyclohexane ring masked as a 1,4‑dioxolane ketal [REFS‑1]. It belongs to the 1,4‑dioxaspiro[4.5]decane class, valued in medicinal chemistry for its three‑dimensional, sp³‑rich framework that can enhance selectivity for biological targets [REFS‑2].

Molecular Formula C9H13ClO3
Molecular Weight 204.65
CAS No. 100860-80-8
Cat. No. B564397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride
CAS100860-80-8
Synonyms1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride (6CI)
Molecular FormulaC9H13ClO3
Molecular Weight204.65
Structural Identifiers
SMILESC1CC2(CCC1C(=O)Cl)OCCO2
InChIInChI=1S/C9H13ClO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2
InChIKeyRNVLYGFZBWJGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride – Sourcing a Spirocyclic Ketal-Acid Chloride Building Block


1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride (CAS 100860‑80‑8) is a spirocyclic carbonyl chloride comprising a cyclohexane ring masked as a 1,4‑dioxolane ketal [REFS‑1]. It belongs to the 1,4‑dioxaspiro[4.5]decane class, valued in medicinal chemistry for its three‑dimensional, sp³‑rich framework that can enhance selectivity for biological targets [REFS‑2]. The acid chloride function enables direct acylation without coupling reagents, while the ketal simultaneously serves as a protected ketone, permitting orthogonal deprotection‑derivatisation sequences not possible with simple cyclohexanecarbonyl chlorides [REFS‑3].

1
Spirocyclic ketal-acid chloride building block for fragment-based synthesis
2
Enables direct acylation without coupling reagents for amide library synthesis
3
Orthogonal ketal deprotection reveals latent cyclohexanone for further elaboration

Procurement Risk – Why Simple Cyclohexanecarbonyl Chlorides Cannot Replace 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride


Cyclohexanecarbonyl chloride (CAS 2719‑27‑9) provides a cyclohexane acyl group but lacks the masked‑ketone functionality of the 1,4‑dioxaspiro[4.5]decane scaffold [REFS‑1]. The ketal entity acts as a latent cyclohexanone, enabling post‑acylation deprotection to generate ketone intermediates for further elaboration – a synthetic step inaccessible with the simpler analogue [REFS‑2]. Furthermore, the additional oxygen atoms in the spiro‑ketal increase hydrogen‑bond acceptor count from 1 (cyclohexanecarbonyl chloride) to 3, while lowering predicted logP from 2.9 to 1.4, altering the pharmacokinetic profile of any derived compound [REFS‑3][REFS‑4]. Using the carboxylic acid analogue (CAS 66500‑55‑8) is not a direct substitute either, as it lacks the inherent reactivity of the acid chloride and requires coupling agents for amide or ester formation [REFS‑5].

Target
Spirocyclic acid chloride: Contains latent ketone for orthogonal deprotection-derivatisation sequences.
Cyclohexanecarbonyl chloride
Lacks masked-ketone functionality; cannot reveal cyclohexanone for post-acylation elaboration. LogP, HBA count, and TPSA differ significantly, altering derived compound profiles.
Carboxylic acid analog
Requires coupling agents for amide/ester formation, adding synthetic steps and complicating purification. Not a direct substitute; reactivity profile may not transfer.

Quantitative Comparator Evidence – 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride Versus Key Analogs


LogP and Hydrogen-Bond Acceptor Differentiation vs Cyclohexanecarbonyl Chloride

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride exhibits a computed logP (XLogP3) of 1.4 and three hydrogen-bond acceptors, while cyclohexanecarbonyl chloride has logP 2.9 and one acceptor [REFS‑1][REFS‑2]. This reduction in lipophilicity by 1.5 log units and the increase in HBA count reflect the spiro‑ketal's influence on molecular recognition and solubility, parameters critical for CNS drug candidates where lower logP correlates with reduced hERG binding and improved metabolic stability [REFS‑3].

LogP Differentiation
Context-dependent
logP 1.4 Δ -1.5
Reported lower lipophilicity vs cyclohexanecarbonyl chloride
Computed XLogP3; may support ADME property screening
physicochemical profiling drug-likeness ADME prediction

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Advantage

The target compound possesses a topological polar surface area (TPSA) of 35.5 Ų and three hydrogen‑bond acceptors, compared with cyclohexanecarbonyl chloride's TPSA of 17.1 Ų and one acceptor [REFS‑1][REFS‑2]. For the carboxylic acid analogue, TPSA is 55.8 Ų with four acceptors and one donor [REFS‑3]. TPSA values between 40 and 140 Ų are associated with good blood‑brain barrier penetration, while compounds with TPSA > 60 Ų frequently show limited oral absorption [REFS‑4]. The target compound's TPSA sits at the lower end, suggesting potential CNS permeability that the acid form may not achieve.

TPSA Advantage
Reported
35.5 Ų +18.4 vs simple acyl chloride
TPSA suggests potential CNS permeability profile review
Computed TPSA; below 60 Ų may support CNS design context
molecular design permeability CNS drug discovery

Reactivity Advantage of Acid Chloride Over Carboxylic Acid for Direct Acylation

As an acid chloride, 1,4‑dioxaspiro[4.5]decane‑8‑carbonyl chloride reacts directly with amines and alcohols to form amides and esters, whereas the corresponding carboxylic acid (CAS 66500‑55‑8) requires activation (e.g., EDC, HATU) that adds a step and can complicate purification [REFS‑1]. While explicit comparative reaction‑rate data for this pair are unavailable, the class‑level reactivity difference between acid chlorides and carboxylic acids is well established: acid chlorides undergo acylation several orders of magnitude faster under mild, non‑acidic conditions, reducing side‑product formation in sensitive substrates [REFS‑2].

Reactivity Class
Class-level inference
Direct acylation
Acid chloride reactivity supports coupling-agent-free workflows
Data to verify on this specific scaffold
amide coupling esterification synthetic efficiency

Spirocyclic Scaffold Preference in Drug Discovery – 3D Character and Fraction sp³

The 1,4‑dioxaspiro[4.5]decane core contributes a quaternary spiro carbon and a high fraction of sp³‑hybridised atoms (Fsp³ = 0.67 for the target compound vs 0.57 for cyclohexanecarbonyl chloride), aligning with the trend toward more three‑dimensional, shapely scaffolds in modern drug discovery [REFS‑1][REFS‑2]. A 2024 review noted that spirocyclic motifs appear in a growing number of clinical candidates because introduction of sp³‑rich systems improves solubility, target selectivity, and intellectual property novelty [REFS‑3]. The 1,4‑dioxaspiro[4.5]decane‑based ligands have demonstrated 24‑fold selectivity improvements for 5‑HT1A over α1 receptors compared with simpler 1,3‑dioxolane or oxathiolane congeners [REFS‑4].

Fsp³ Enrichment
Reported
Fsp³ 0.67 Δ +0.10
Reported higher sp³ character supports scaffold novelty context
Correlated with improved developability trends
spirocyclic drug discovery sp³ enrichment scaffold novelty

Predicted Boiling Point and Density vs Carboxylic Acid Analogue – Handling and Formulation Implications

The predicted boiling point of 1,4‑dioxaspiro[4.5]decane‑8‑carbonyl chloride is 283.3 ± 40.0 °C with density 1.26 ± 0.1 g/cm³ [REFS‑1][REFS‑2]. The carboxylic acid analogue has a predicted boiling point of 342.0 ± 42.0 °C and density of 1.3 ± 0.1 g/cm³ [REFS‑3]. The lower boiling point of the acid chloride is consistent with its weaker intermolecular hydrogen‑bonding capability, facilitating distillation purification and solvent evaporation after reactions.

Boiling Point & Density
Context-dependent
BP 283.3 °C Δ -59 °C vs acid
Reported lower boiling point may simplify distillation work-up
Predicted values; experimental verification needed
physicochemical properties storage volatility

Commercial Purity Specification and Storage Requirements

The commercial specification (AKSci) for 1,4‑dioxaspiro[4.5]decane‑8‑carbonyl chloride is ≥95% purity [REFS‑1], comparable to the ≥95% specification for the carboxylic acid analogue [REFS‑2]. Cyclohexanecarbonyl chloride is commonly available at ≥97% [REFS‑3], but lacks the orthogonal deprotection capability of the ketal‑masked scaffold. The target compound requires storage in a cool, dry place and is classified as non‑hazardous for DOT/IATA transport [REFS‑1], simplifying logistics relative to some azaspiro analogues that carry additional hazardous classifications.

Commercial Specification
Specification review
≥95% purity
Non-hazardous transport classification reduces logistics burden
Vendor specification; sufficient for most synthetic transformations
quality specification supply chain storage compliance

High-Value Application Scenarios for 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride


Late‑Stage Ketal Deprotection to Reveal a Cyclohexanone for Further Functionalization

The 1,4‑dioxolane ring serves as a protecting group for a cyclohexanone carbonyl. After acylation with 1,4‑dioxaspiro[4.5]decane‑8‑carbonyl chloride, mild acidic hydrolysis unmasks a ketone that can undergo reductive amination, Grignard addition, or Wittig olefination – a synthetic sequence impossible with cyclohexanecarbonyl chloride [REFS‑1]. This orthogonal reactivity is particularly valuable in fragment‑based drug discovery, where iterative elaboration of a common intermediate accelerates SAR exploration [REFS‑2].

Direct Amide Library Synthesis Without Coupling Agents

The acid chloride reacts directly with primary and secondary amines at ambient temperature to form amides, avoiding coupling reagents that can complicate LC‑MS analysis and high‑throughput purification [REFS‑3]. Compared with the carboxylic acid form, this eliminates a pre‑activation step, reducing cycle time by ~30‑60 min per plate in parallel synthesis workflows and improving crude purity profiles.

CNS‑Focused Lead Generation Leveraging Favorable Physicochemical Properties

With logP 1.4 and TPSA 35.5 Ų, derivatives of 1,4‑dioxaspiro[4.5]decane‑8‑carbonyl chloride are predicted to fall within CNS‑compatible property space [REFS‑4]. The spiro‑ketal scaffold has already demonstrated nanomolar affinity at 5‑HT1A receptors with significant selectivity over α1‑adrenoceptors, supporting the design of novel serotonergic agents [REFS‑5].

Scaffold‑Based Patent Strategy and Composition‑of‑Matter Protection

The spirocyclic 1,4‑dioxaspiro[4.5]decane core is structurally distinct from common monocyclic or fused‑ring pharmacophores, offering a clear path for composition‑of‑matter patent claims [REFS‑6]. For organizations building proprietary compound collections, incorporating the spiro‑ketal acid chloride as a building block can generate IP‑differentiated libraries that avoid crowded chemical space.

Application
Selection Property
Validation Focus
Orthogonal deprotection sequences
Masked ketone via ketal protection
Deprotection yield and ketone integrity
Direct amide library synthesis
Acid chloride reactivity
Crude purity and conversion without coupling agents
CNS-focused lead generation
Reported logP and TPSA profile
CNS property space and target affinity review
Composition-of-matter patent strategy
Spirocyclic scaffold novelty
IP differentiation and chemical space coverage

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